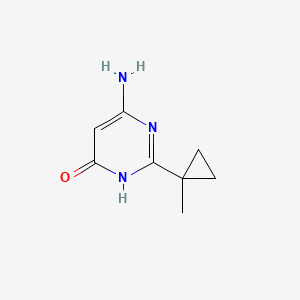
1-(oxan-2-yl)-1H-indazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(oxan-2-yl)-1H-indazol-6-ol, also known as 1-Oxindazole, is a synthetic compound belonging to the indazole family of compounds. It is a heterocyclic aromatic compound that contains a five-membered ring of two nitrogen atoms, one oxygen atom, and three carbon atoms. It is an important building block for the synthesis of various pharmaceuticals and other compounds. 1-Oxindazole is a versatile compound that has been used in a variety of laboratory experiments and applications due to its unique properties.
Mécanisme D'action
1-(oxan-2-yl)-1H-indazol-6-ol is a heterocyclic aromatic compound that is known to act as an inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins, which are compounds that play a role in inflammation and pain. It has also been shown to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. It has also been found to have anti-oxidant and anti-microbial properties. In addition, it has been found to have neuroprotective effects, as well as cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(oxan-2-yl)-1H-indazol-6-ol is a versatile compound that can be used in a variety of laboratory experiments and applications. One of the main advantages of using this compound is that it is a relatively inexpensive compound to synthesize. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that this compound can be toxic in high concentrations and should be handled with care.
Orientations Futures
1-(oxan-2-yl)-1H-indazol-6-ol has a wide range of potential applications in the fields of medicine and agriculture. Future research should focus on exploring the potential of this compound as an anti-cancer agent, as well as its potential use in the synthesis of various pharmaceuticals. In addition, further research should be conducted to explore the potential of this compound as an anti-inflammatory and anti-oxidant agent. Finally, further research should be conducted to explore the potential of this compound as a cardioprotective agent.
Méthodes De Synthèse
1-(oxan-2-yl)-1H-indazol-6-ol can be synthesized through the Fischer indole synthesis. This method involves the reaction of an aryl halide with an amine in the presence of a strong base such as sodium hydroxide. The reaction yields the desired product, this compound, in high yields. This synthesis method is simple and efficient and can be used to synthesize other indazole derivatives.
Applications De Recherche Scientifique
1-(oxan-2-yl)-1H-indazol-6-ol has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and antifungal drugs. It has also been used in the synthesis of several agrochemicals, such as insecticides and herbicides. In addition, it has been used in the synthesis of various dyes and pigments, as well as in the production of polymers and other materials.
Propriétés
IUPAC Name |
1-(oxan-2-yl)indazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-10-5-4-9-8-13-14(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12,15H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQQKMCFJRQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)


![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)
![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)


![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)
![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)
![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)